9-(4-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine derivative features a 6-carboxamide core with substitutions at positions 2, 8, and 9:
- Position 9: A 4-ethoxyphenyl group (para-ethoxy substitution), contributing electron-donating properties.
- Position 2: A 4-(trifluoromethyl)phenyl group (para-trifluoromethyl substitution), introducing strong electron-withdrawing effects.
- Position 8: An oxo group, enhancing polarity.
The compound’s molecular formula is C₂₁H₁₇F₃N₅O₃, with a molecular weight of 444.39 g/mol.
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-2-32-14-9-7-13(8-10-14)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)11-3-5-12(6-4-11)21(22,23)24/h3-10H,2H2,1H3,(H2,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHDNLMAMOTCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide, with CAS number 898442-48-3, is a purine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes existing research findings on its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 443.4 g/mol. The structure comprises a purine core substituted with an ethoxyphenyl group and a trifluoromethylphenyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 898442-48-3 |
| Molecular Formula | C21H16F3N5O3 |
| Molecular Weight | 443.4 g/mol |
Anticancer Properties
Research has indicated that purine derivatives like this compound exhibit significant cytotoxicity against various cancer cell lines. A study focused on the synthesis of novel purine analogs showed that derivatives with similar structures demonstrated enhanced anticancer activity compared to established chemotherapeutics such as 5-Fluorouracil and Fludarabine .
Case Study: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxic effects of this compound on human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that certain analogs exhibited IC50 values significantly lower than those of standard treatments, suggesting a promising therapeutic potential .
The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the presence of trifluoromethyl and ethoxy groups may enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
Apoptosis Induction
Flow cytometry analyses have shown that compounds similar to this one can induce apoptosis in cancer cell lines, highlighting their potential as effective anticancer agents. The induction of apoptosis was noted to be dose-dependent, emphasizing the importance of dosage in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents attached to the purine core significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against cancer cells by improving its binding affinity to target proteins involved in tumor growth and survival .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Purine-6-Carboxamide Derivatives
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound significantly increases lipophilicity (logP) compared to fluorine () or methyl () substituents. This enhances membrane permeability but may reduce aqueous solubility.
- Ethoxy vs. Methoxy : The para-ethoxy group in the target compound (vs. ortho-ethoxy in or methoxy in ) provides steric and electronic differences impacting binding interactions.
Molecular Weight Trends :
- The target compound has the highest molecular weight (444.39 g/mol) due to the bulky CF₃ group, while simpler analogs (e.g., ) are ~40% lighter.
Synthetic Pathways :
- Analogs like and are synthesized via S-alkylation or condensation reactions using aryl aldehydes and thiourea intermediates (). The target compound likely follows similar routes with 4-(trifluoromethyl)phenyl reagents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 9-(4-ethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide with high purity?
- Methodological Answer : Synthesis requires multi-step reactions, often involving:
- Stepwise functionalization : Introduce ethoxyphenyl and trifluoromethylphenyl groups via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) under inert atmospheres .
- Catalysts : Use Lewis acids (e.g., AlCl₃) to facilitate purine ring formation and optimize regioselectivity .
- Purification : Employ column chromatography (C18 reverse-phase for polar impurities) and recrystallization in solvents like acetonitrile/water mixtures to achieve >95% purity .
- Reaction Monitoring : Track intermediates via TLC and HPLC (retention time ~1.57 minutes under SMD-TFA05 conditions) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch ~1680 cm⁻¹) to confirm substituent positions .
- Purity Assessment : HPLC-MS (m/z ~658 [M+H]+) to detect trace impurities .
- Crystallography : Single-crystal X-ray diffraction to resolve steric effects from the ethoxyphenyl and trifluoromethyl groups (bond angles: 109.5°–120°) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Systems : Use DMSO for initial stock solutions (≤10 mM) and dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .
- Co-Solvents : Optimize with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via host-guest interactions .
Advanced Research Questions
Q. How do substituents like the trifluoromethyl group influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against analogs (e.g., bromophenyl or methylphenyl derivatives) in enzyme inhibition assays (e.g., kinase targets). The trifluoromethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but may reduce solubility .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity differences caused by electron-withdrawing CF₃ vs. electron-donating ethoxy groups .
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT, Gaussian 16) to identify low-energy intermediates and transition states, reducing side reactions .
- AI-Driven Optimization : Implement COMSOL Multiphysics with neural networks to predict optimal conditions (e.g., 60°C, 12 h reaction time) and automate parameter adjustments .
Q. How to resolve contradictions in biological activity data across similar purine derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate IC₅₀ under uniform conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation, which may explain discrepancies in cell-based vs. in vivo results .
Q. What experimental design strategies reduce trial-and-error in reaction optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
